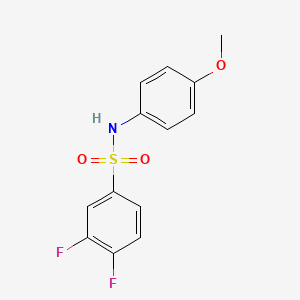
N-pyridin-4-ylquinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-4-ylquinoline-5-carboxamide, also known as PQA, is a chemical compound that has been found to have potential use in scientific research. It is a small molecule that has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of N-pyridin-4-ylquinoline-5-carboxamide involves its ability to bind to specific enzymes and proteins, inhibiting their activity. It has been found to inhibit several kinases, including JAK2, which is involved in the development of certain cancers. This compound has also been found to inhibit the activity of the protein NLRP3, which is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been found to have a range of effects on cells and tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-pyridin-4-ylquinoline-5-carboxamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. It has also been found to have a high level of specificity for certain enzymes and proteins, which could make it a useful tool for studying their function. However, one limitation of using this compound is that it may not be effective in all types of cells or tissues, and its effects may be influenced by other factors in the cellular environment.
Zukünftige Richtungen
There are several future directions for research on N-pyridin-4-ylquinoline-5-carboxamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other drugs or therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.
In conclusion, this compound, or this compound, is a small molecule that has potential use in scientific research. It has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. The synthesis method of this compound involves several chemical reactions, and its mechanism of action involves its ability to bind to specific enzymes and proteins. This compound has been found to have a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on this compound, including its potential use in the treatment of cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of N-pyridin-4-ylquinoline-5-carboxamide involves a series of chemical reactions that start with the compound 4-chloropyridine. This compound is reacted with 2-aminoquinoline to form a new compound, which is then reacted with a carboxylic acid to produce this compound. The process involves several steps and requires careful monitoring to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
N-pyridin-4-ylquinoline-5-carboxamide has been studied for its potential use in scientific research, particularly in the field of drug discovery. It has been found to inhibit several enzymes and proteins that are involved in various disease processes, including cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential use in the treatment of bacterial and viral infections.
Eigenschaften
IUPAC Name |
N-pyridin-4-ylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-11-6-9-16-10-7-11)13-3-1-5-14-12(13)4-2-8-17-14/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZUHWRDVTZVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)
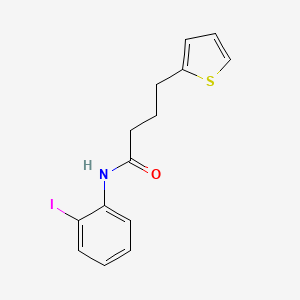
![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)
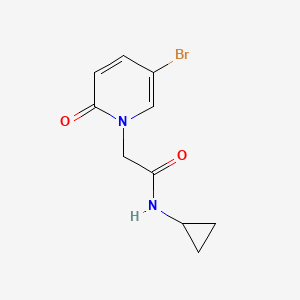
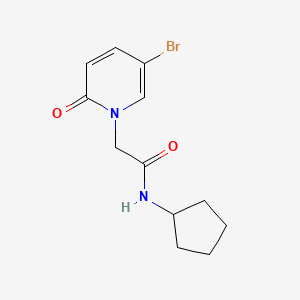
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)

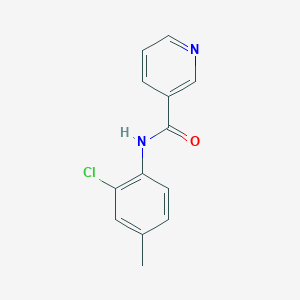
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide](/img/structure/B7476970.png)

![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)
